molecular formula C17H15N3OS B2773081 N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide CAS No. 2034512-32-6

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2773081
CAS RN: 2034512-32-6
M. Wt: 309.39
InChI Key: HPDLYBYHHZIZAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide”, there are general methods for synthesizing thiophene-2-carboxamide derivatives. One such method involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .

Scientific Research Applications

Thiophene-Based Heterocyclic Synthesis

Thiophene derivatives have been synthesized through various chemical reactions, demonstrating their versatility in creating complex heterocyclic structures. For example, the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters involves coupling reactions that yield a variety of nitrogen nucleophiles, leading to the production of derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the chemical diversity accessible through these synthetic routes (Mohareb et al., 2004).

Antimicrobial Activity

Certain thiophene and thienopyrimidine derivatives have been synthesized and tested for their antimicrobial activities. These compounds have shown varied efficacy against different microorganisms, indicating their potential in developing new antimicrobial agents. For instance, novel pyridine-2(1H)-thione in heterocyclic synthesis has led to the creation of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with notable antimicrobial properties (Gad-Elkareem et al., 2011).

Antiproliferative Activity

The exploration of novel thiophene and thienopyrimidine derivatives has also extended into evaluating their antiproliferative activities. Such studies aim to identify compounds with potential applications in cancer therapy. A study on novel thiophene and thienopyrimidine derivatives revealed their activity against breast and colon cancer cell lines, with some compounds exhibiting remarkable activity, highlighting their potential in anticancer drug development (Ghorab et al., 2013).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure analysis of thiophene derivatives further contribute to our understanding of their chemical and physical properties, which is crucial for the design of compounds with desired biological activities. For instance, the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and its characterization using X-ray diffraction, spectroscopic techniques, and elemental analyses shed light on the compound's structure and potential chemical reactivity (Çakmak et al., 2022).

Future Directions

Given the lack of specific information on “N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide”, future research could focus on its synthesis, characterization, and potential applications. Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-17(15-7-4-10-22-15)18-9-8-13-11-19-16(20-12-13)14-5-2-1-3-6-14/h1-7,10-12H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDLYBYHHZIZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-2-carboxamide

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